Spexin acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spexin acetate is a synthetic derivative of spexin, a 14-amino acid neuropeptide that was first identified in 2007 using bioinformatic techniques . Spexin is encoded by the C12ORF39 gene and is widely expressed in various tissues and organs across species . It plays a significant role in regulating energy expenditure, appetite, and glucose metabolism . This compound is used in scientific research to study the physiological and pharmacological effects of spexin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of spexin acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency . The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Spexin acetate can undergo various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitutions are typically performed during the SPPS process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .

Aplicaciones Científicas De Investigación

Spexin acetate has a wide range of scientific research applications:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigated for its role in regulating energy balance, appetite, and glucose metabolism.

Medicine: Explored as a potential therapeutic agent for obesity, diabetes, and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

Spexin acetate exerts its effects by binding to galanin receptors 2 and 3 (GALR2 and GALR3) . This interaction activates downstream signaling pathways, including the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway . These pathways regulate various physiological processes, such as energy expenditure, appetite, and glucose metabolism .

Comparación Con Compuestos Similares

Spexin acetate is part of the spexin/galanin/kisspeptin peptide family, which includes:

Galanin: A neuropeptide involved in regulating mood, feeding behavior, and pain.

Kisspeptin: A peptide that plays a crucial role in reproductive function and puberty onset.

Compared to galanin and kisspeptin, this compound has unique properties, such as its potent effects on energy balance and glucose metabolism . These differences make this compound a valuable tool for studying metabolic diseases and developing new therapeutic strategies .

Propiedades

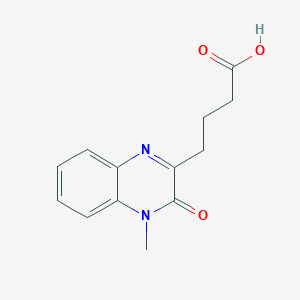

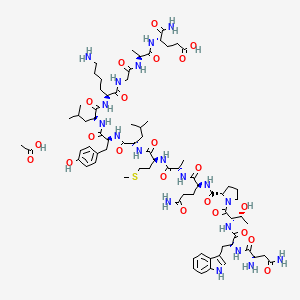

Fórmula molecular |

C76H117N19O22S |

|---|---|

Peso molecular |

1680.9 g/mol |

Nombre IUPAC |

acetic acid;(4S)-5-amino-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H113N19O20S.C2H4O2/c1-37(2)30-52(69(108)86-49(16-11-12-27-75)66(105)81-36-59(98)82-39(5)63(102)84-48(62(79)101)23-25-60(99)100)90-71(110)54(32-42-18-20-44(95)21-19-42)91-70(109)53(31-38(3)4)89-68(107)51(26-29-114-8)85-64(103)40(6)83-67(106)50(22-24-57(77)96)87-73(112)56-17-13-28-93(56)74(113)61(41(7)94)92-72(111)55(88-65(104)46(76)34-58(78)97)33-43-35-80-47-15-10-9-14-45(43)47;1-2(3)4/h9-10,14-15,18-21,35,37-41,46,48-56,61,80,94-95H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,101)(H,81,105)(H,82,98)(H,83,106)(H,84,102)(H,85,103)(H,86,108)(H,87,112)(H,88,104)(H,89,107)(H,90,110)(H,91,109)(H,92,111)(H,99,100);1H3,(H,3,4)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-;/m0./s1 |

Clave InChI |

HRDMOWADLLDMFN-OKXMVFADSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)N)O.CC(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)

![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)

![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)